molecular formula C12H13NOS B14291232 2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one CAS No. 119198-95-7

2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one

Cat. No.: B14291232
CAS No.: 119198-95-7
M. Wt: 219.30 g/mol
InChI Key: SQVYWIFKAQIZFV-UHFFFAOYSA-N
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Description

2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may result from inhibiting bacterial enzymes or disrupting cell membrane integrity. The compound’s anticancer effects could be due to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one stands out due to its unique structural features and diverse range of biological activities. Its ability to undergo various chemical reactions and form different products further enhances its versatility and potential for scientific research and industrial applications.

Properties

CAS No.

119198-95-7

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3-one

InChI

InChI=1S/C12H13NOS/c1-8-11(14)13-7-6-9-4-2-3-5-10(9)12(13)15-8/h2-5,8,12H,6-7H2,1H3

InChI Key

SQVYWIFKAQIZFV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2CCC3=CC=CC=C3C2S1

Origin of Product

United States

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